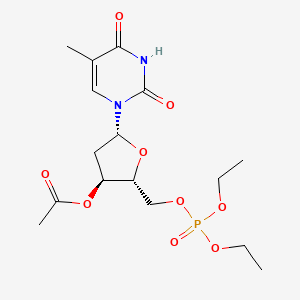
5'-Thymidylic acid, diethyl ester, 3'-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-Thymidylic acid, diethyl ester, 3'-acetate is a synthetic nucleotide derivative. It is a modified form of thymidylic acid, where the 5' hydroxyl group is esterified with diethyl alcohol and the 3' hydroxyl group is esterified with acetic acid. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The synthesis of this compound typically involves the esterification of thymidylic acid. The 5' hydroxyl group is reacted with diethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the diethyl ester. Similarly, the 3' hydroxyl group is reacted with acetic acid under similar conditions to form the acetate ester.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized to ensure high yield and purity, often using continuous flow reactors and automated purification systems.
Types of Reactions:
Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to regenerate thymidylic acid.
Phosphorylation: The compound can undergo phosphorylation reactions to form the corresponding phosphoramidate or phosphate esters.
Reduction: Reduction reactions can be performed to convert the ester groups to their corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Phosphorylation: Phosphoramidite reagents and coupling agents are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Thymidylic Acid: Resulting from hydrolysis.
Phosphoramidate or Phosphate Esters: Resulting from phosphorylation.
Alcohols: Resulting from reduction.
Scientific Research Applications
5'-Thymidylic acid, diethyl ester, 3'-acetate is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of nucleotide analogs and modified nucleic acids.
Biology: It is used in molecular biology research to study the role of modified nucleotides in cellular processes.
Medicine: It is explored for its potential therapeutic applications, such as in antiviral and anticancer treatments.
Industry: It is utilized in the development of diagnostic tools and biotechnological products.
Mechanism of Action
The mechanism by which 5'-Thymidylic acid, diethyl ester, 3'-acetate exerts its effects depends on its specific application. In antiviral and anticancer treatments, it may interfere with nucleic acid synthesis or function by mimicking natural nucleotides, thereby inhibiting viral replication or cancer cell proliferation. The molecular targets and pathways involved are typically related to nucleotide metabolism and DNA/RNA synthesis.
Comparison with Similar Compounds
5'-Thymidylic acid, diethyl ester, 3'-acetate is compared with other similar compounds, such as:
5'-Thymidylic acid, monophosphate: A natural nucleotide involved in DNA synthesis.
5'-Thymidylic acid, triphosphate: Another natural nucleotide used as a substrate for DNA polymerases.
Modified nucleotides: Other synthetic nucleotides with different modifications at the 5' or 3' positions.
Uniqueness: The uniqueness of this compound lies in its specific ester modifications, which confer distinct chemical properties and biological activities compared to its natural and other modified counterparts.
Properties
CAS No. |
130753-00-3 |
|---|---|
Molecular Formula |
C16H25N2O9P |
Molecular Weight |
420.35 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(diethoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C16H25N2O9P/c1-5-23-28(22,24-6-2)25-9-13-12(26-11(4)19)7-14(27-13)18-8-10(3)15(20)17-16(18)21/h8,12-14H,5-7,9H2,1-4H3,(H,17,20,21)/t12-,13+,14+/m0/s1 |
InChI Key |
PILXFCZJQBWYJT-BFHYXJOUSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
Canonical SMILES |
CCOP(=O)(OCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


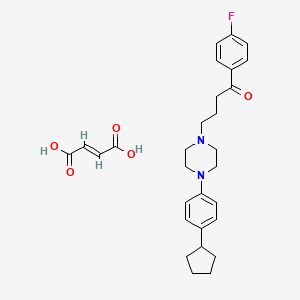
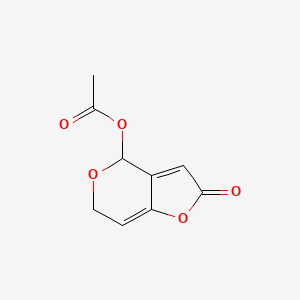
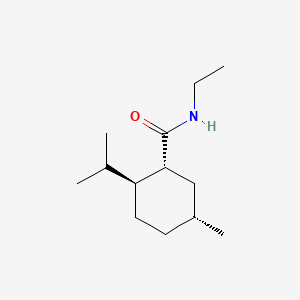
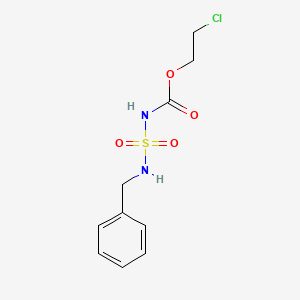

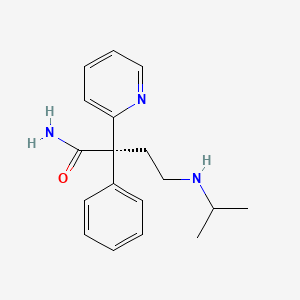



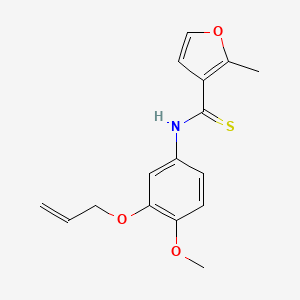
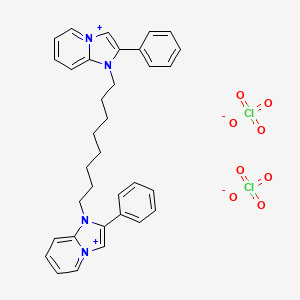

![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)

